3-bromo-4-(chloromethyl)-1,2-oxazole
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Overview
Description
3-Bromo-4-(chloromethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromine atom at the third position and a chloromethyl group at the fourth position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(chloromethyl)-1,2-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-bromo-4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base can lead to the formation of the desired oxazole compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(chloromethyl)-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives with different functional groups. Reduction reactions can also be performed to modify the chloromethyl group.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions with other unsaturated compounds, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxazole, while oxidation with hydrogen peroxide can produce an oxazole derivative with an additional oxygen-containing functional group.
Scientific Research Applications
3-Bromo-4-(chloromethyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-(chloromethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorobenzaldehyde: A precursor in the synthesis of 3-bromo-4-(chloromethyl)-1,2-oxazole.
3-Bromo-4-chlorophenol: Another compound with similar substituents but different chemical properties.
2-Bromo-4-chlorobenzaldehyde: A structurally related compound with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both bromine and chloromethyl groups on the oxazole ring, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
CAS No. |
2680537-59-9 |
---|---|
Molecular Formula |
C4H3BrClNO |
Molecular Weight |
196.4 |
Purity |
95 |
Origin of Product |
United States |
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